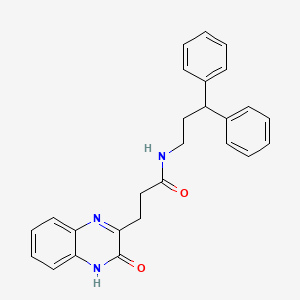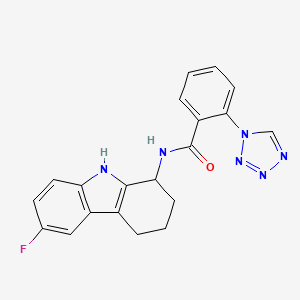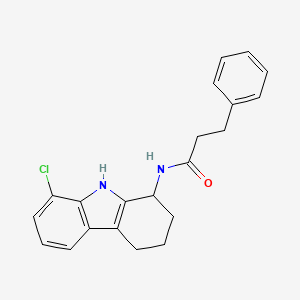
N-(3,3-diphenylpropyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-diphenylpropyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a quinoxaline ring, a hydroxy group, and a diphenylpropyl moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-diphenylpropyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide typically involves the following steps:
Formation of the Quinoxaline Ring: This can be achieved through the condensation of an o-phenylenediamine with a dicarbonyl compound.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via selective hydroxylation reactions.
Attachment of the Diphenylpropyl Moiety: This step involves the reaction of the quinoxaline derivative with a diphenylpropyl halide under basic conditions to form the desired amide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-diphenylpropyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The quinoxaline ring can be reduced to form a dihydroquinoxaline.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoxaline quinone derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The quinoxaline ring can interact with various enzymes and receptors, leading to biological effects. The hydroxy group and diphenylpropyl moiety may also contribute to its activity by enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3,3-diphenylpropyl)-3-(2-hydroxyquinoxalin-2-yl)propanamide: Similar structure but with the hydroxy group at a different position.
N-(3,3-diphenylpropyl)-3-(3-methoxyquinoxalin-2-yl)propanamide: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
N-(3,3-diphenylpropyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide is unique due to the specific positioning of the hydroxy group on the quinoxaline ring, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C26H25N3O2 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-3-(3-oxo-4H-quinoxalin-2-yl)propanamide |
InChI |
InChI=1S/C26H25N3O2/c30-25(16-15-24-26(31)29-23-14-8-7-13-22(23)28-24)27-18-17-21(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,21H,15-18H2,(H,27,30)(H,29,31) |
InChI Key |
SJHYBEPDQCRSCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)CCC2=NC3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(hydroxymethyl)-1H-benzimidazol-6-yl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B10987541.png)
![5-oxo-1-phenyl-N-{2-[(phenylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide](/img/structure/B10987553.png)
![4-(1H-benzimidazol-2-yl)-5-imino-1-[1-(4-methoxyphenyl)-2-methylpropyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10987566.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B10987570.png)
![N-(4-methoxybenzyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10987571.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B10987576.png)


![2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide](/img/structure/B10987598.png)
![N-(2,4-dichlorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10987599.png)

![Methyl 2-[({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate](/img/structure/B10987601.png)
![N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10987606.png)
